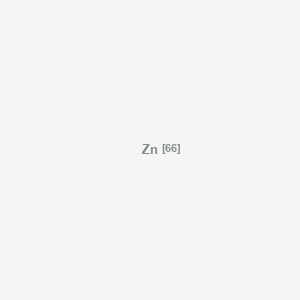

Zinc, isotope of mass 66

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc-66 is a stable isotope of Zinc . It has a mass number of 66, which means it has 66 nucleons (protons and neutrons combined). The atomic number of Zinc is 30, which means Zinc-66 has 30 protons and 36 neutrons . The isotopic mass of Zinc-66 is 65.926034 u .

Synthesis Analysis

Zinc-66 is naturally occurring and is also produced by fission . It is one of the five stable isotopes of Zinc, and it makes up about 27.73% of all Zinc found in nature . The isotopic compositions are reported as δ 66/64 Zn, expressed in parts per thousand (‰), which was calculated by finding the relative difference between the 66 Zn/ 64 Zn ratios of the sample and a standard .

Molecular Structure Analysis

Zinc-66, like all isotopes of Zinc, has an oxidation state of +2 in all its compounds . It forms complexes with ammonia, cyanide, and halide ions .

Chemical Reactions Analysis

Zinc-66, like all isotopes of Zinc, is involved in various chemical reactions. It dissolves in mineral acids with the evolution of hydrogen, but in nitric acid with the evolution of NOx . It is resistant to air because of the protective coating formed .

Physical And Chemical Properties Analysis

Zinc-66 has a nuclear binding energy of 578.13541746 MeV per nucleus . It has a charge radius of 3.9491 femtometer . It is stable and does not undergo radioactive decay .

Applications De Recherche Scientifique

Bodily Variability in Sheep

The variability of zinc stable isotope compositions, especially the delta(66)Zn, has been studied in various organs of sheep. This research provides insights into the bodily distribution of different zinc isotopes, including Zinc-66, and their roles in biological processes. The study found that delta(66)Zn variability exceeds 1 per thousand in sheep, with different enrichments observed in bone, muscle, serum, urine, feces, red blood cells, kidney, and liver. This indicates a complex interaction of zinc isotopes within biological systems (Balter et al., 2010).

Atmospheric Zinc Deposition

Research has been conducted on the zinc isotopic composition of sediment cores near a former zinc smelter, providing valuable insights into the atmospheric deposition of zinc isotopes, including Zinc-66. This study revealed variations in δ66Zn and the potential of using zinc isotopes as tracers for atmospheric sources (Sonke et al., 2008).

High-Resolution Inductively Coupled Plasma Mass Spectrometry (HR-ICP-MS)

HR-ICP-MS has been applied for the simultaneous measurement of zinc isotope ratios and total zinc content in human samples, demonstrating the utility of this method in metabolic studies. This method allows for the accurate measurement of isotope ratios including 66Zn, providing valuable data for biomedical research (Stürup, 2000).

Tree-Ring Zinc Isotopes in Environmental Studies

The use of δ66Zn values in tree rings has been proposed as a method for environmental studies. This research explored the potential of zinc isotopes, including Zinc-66, in providing insights into biogeochemical processes and tracing environmental sources (Dinis et al., 2015).

Radiochemical Neutron Activation Analysis

Radiochemical neutron activation analysis has been utilized to study zinc isotopes, including 66Zn, in biological investigations. This method aids in understanding the distribution and movement of zinc isotopes in biological systems (Banks et al., 1955).

Zinc Isotope Fractionation in Hydrological Systems

The study of zinc isotope variations, particularly δ66Zn, in the Rio Grande watershed, has contributed to a better understanding of the factors influencing zinc isotope composition in hydrological systems. This research provides insights into the environmental dynamics of zinc isotopes (Szynkiewicz & Borrok, 2016).

Safety And Hazards

Orientations Futures

The measurement of Zinc isotopes on natural samples has already demonstrated utility in a wide variety of fields including ecology, environmental studies, geology, oceanography, planetary science, and medicine . Future research directions could include further exploration of the biological processes inducing Zinc isotope fractionation in plants, animals, and humans .

Propriétés

IUPAC Name |

zinc-66 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Zn/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHKCACWOHOZIP-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[66Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.926034 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc, isotope of mass 66 | |

CAS RN |

14378-33-7 |

Source

|

| Record name | Zinc, isotope of mass 66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)